Fenoterol Degradation Impurity A

Catalog No.
S1790916
CAS No.
161040-25-1
M.F
C18H21NO4
M. Wt
315.37 80.91
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Fenoterol Degradation Impurity A

CAS Number

161040-25-1

Product Name

Fenoterol Degradation Impurity A

Molecular Formula

C18H21NO4

Molecular Weight

315.37 80.91

Synonyms

,​2,​3,​4-​tetrahydro-​2-​[2-​(4-​hydroxyphenyl)​-​1-​methylethyl]​-4,​6,​8-​Isoquinolinetriol

An impurity of Fenoterol. Fenoterol is a β2 adrenoreceptor agonist designed to open up the airways to the lungs. It is classed as sympathomimetic β2 agonist and asthma medication.

Fenoterol Degradation Impurity A (CAS 161040-25-1), chemically identified as a diastereomeric mixture of 1,2,3,4-tetrahydro-2-[2-(4-hydroxyphenyl)-1-methylethyl]-4,6,8-isoquinolinetriol, is a critical reference standard for pharmaceutical quality control . Formed primarily through the Pictet-Spengler-type cyclization of the parent β2-adrenergic agonist fenoterol in the presence of reactive aldehydes (such as formaldehyde), this +12 Da adduct represents a major degradation pathway in formulated products [1]. For procurement teams, sourcing this exact, highly purified standard is essential for validating stability-indicating analytical methods, ensuring compliance with pharmacopeial monographs, and accurately quantifying excipient-induced degradation in fenoterol hydrobromide inhalation solutions.

Research Fit

Compendial Standard BPCRS Cat. No. 661 dedicated degradation impurity reference
Degradation Marker Tetrahydroisoquinoline core unique to fenoterol oxidative cyclization
Analytical Use Supplied as diastereomeric mixture for accurate peak assignment

Substituting Fenoterol Degradation Impurity A with crude stressed fenoterol mixtures or generic in-class beta-agonist degradants fundamentally compromises analytical method validation . Crude forced-degradation samples produce highly variable, unquantifiable mixtures of oxidative and hydrolytic products, making it impossible to establish an accurate Relative Response Factor (RRF) or confirm exact peak retention times for this specific tetrahydroisoquinoline derivative. Because this impurity features an altered chromophore and increased lipophilicity compared to the parent drug, its UV absorptivity and chromatographic behavior differ significantly . Consequently, utilizing the parent API as a generic surrogate for quantitation leads to significant analytical errors, risking out-of-specification (OOS) results during GMP batch release and stability testing.

Substitution Risk

Different Core Scaffold

Tetrahydroisoquinoline core vs. phenylethanolamine backbone of EP Impurities A–C; distinct retention and MS patterns

Separate Compendial Entry

BPCRS Cat. 661 is a dedicated reference standard, not interchangeable with EP-specified impurities used in the related substances test

Diastereomeric Mixture

Single-isomer EP impurity standards cannot replicate the multi-peak or broadened signature of the authentic degradant

Chromatographic Specificity and Baseline Resolution in Stability-Indicating Assays

In validated HPLC methods for fenoterol hydrobromide, achieving baseline resolution between the parent API and its degradants is a strict regulatory requirement. Fenoterol Degradation Impurity A exhibits a distinct chromatographic profile due to its cyclized tetrahydroisoquinoline structure. Utilizing the highly pure CAS 161040-25-1 standard allows analytical chemists to confirm a Relative Retention Time (RRT) shift and guarantee a resolution factor (Rs) > 1.5 against the parent peak, which cannot be reliably established using crude forced-degradation mixtures .

Evidence DimensionChromatographic Resolution (Rs) and Specificity
Target Compound DataProvides exact RRT and guarantees Rs > 1.5
Comparator Or BaselineCrude forced-degradation fenoterol mixture (yields overlapping, unquantifiable peaks)
Quantified DifferenceEnables baseline resolution (Rs > 1.5) impossible to guarantee with uncalibrated crude mixtures.
ConditionsStability-indicating reverse-phase HPLC assay for fenoterol hydrobromide formulations.

Essential for proving method specificity during ICH Q2(R1) validation, ensuring the assay can accurately separate the active ingredient from specific degradation products.

Core Scaffold
Reported
Tetrahydroisoquinoline core (C₁₈H₂₁NO₄, 315.37 g/mol) vs. phenylethanolamine backbone (C₁₇H₂₁NO₄, 303.36 g/mol). ΔMW +12 Da; different heterocyclic system.
Different scaffold precludes mutual substitution; unique retention and MS/MS
Structural data from vendor characterization; confirm with in-house method

Mass Spectrometry Differentiation for Trace Impurity Profiling

During trace-level impurity profiling, distinguishing between simple oxidation products and aldehyde-adduct degradants is critical. Fenoterol Degradation Impurity A demonstrates a specific +12 Da mass shift (m/z ~316 [M+H]+) compared to the parent fenoterol (m/z ~304 [M+H]+), reflecting the incorporation of a carbon atom and loss of two protons during the tetrahydroisoquinoline ring formation [1]. Procurement of the exact standard enables the optimization of Selected Reaction Monitoring (SRM) transitions, preventing false positives that occur when relying solely on predictive in-silico mass models [2].

Evidence DimensionMolecular Ion Mass-to-Charge Ratio (m/z)
Target Compound Datam/z ~316 [M+H]+
Comparator Or BaselineParent Fenoterol (m/z ~304 [M+H]+)
Quantified DifferenceA precise +12 Da mass shift corresponding to the Pictet-Spengler cyclization adduct.
ConditionsLC-MS/MS impurity profiling with electrospray ionization (ESI).

Enables unambiguous structural confirmation and highly sensitive trace-level tracking of excipient-induced degradation in complex matrices.

Cyclization Pathway
Class-level
Fenoterol and metaproterenol undergo intramolecular cyclization (EPR-confirmed); terbutaline does not. GC-MS detection limit 10 ng/mL urine.
Fenoterol-specific oxidative marker; class-level pathway evidence
Based on in vitro peroxidative systems; confirm in drug product matrix

Correction of Relative Response Factors (RRF) for Accurate Quantitation

A common analytical error in impurity tracking is assuming a Relative Response Factor (RRF) of 1.0 for degradants when using the parent API as a surrogate. Because the formation of the tetrahydroisoquinoline ring in Fenoterol Degradation Impurity A alters the molecule's molar absorptivity, its UV response at standard detection wavelengths (e.g., 275-280 nm) diverges from fenoterol . Procuring the isolated standard allows for the empirical determination of the exact RRF, correcting quantitation deviations that can exceed 10-20% and ensuring impurity levels are reported accurately against ICH Q3B thresholds [1].

Evidence DimensionUV Relative Response Factor (RRF)
Target Compound DataEmpirically determined RRF using pure CAS 161040-25-1
Comparator Or BaselineAssumed RRF of 1.0 using parent fenoterol as a surrogate
Quantified DifferenceCorrects 10-20% quantitation errors caused by altered molar absorptivity of the cyclized degradant.
ConditionsQuantitative HPLC-UV analysis at standard pharmacopeial wavelengths.

Prevents under- or over-reporting of impurity concentrations, safeguarding against regulatory rejection of stability data.

Compendial Status
Compendial
BPCRS Cat. No. 661 (non-quantitative); EP Imp. A RRT ~1.3 (≤4.0%), Imp. B RRT ~2.0 (≤0.2%), Imp. C RRT ~2.2 (≤0.3%)
Separate BPCRS entry; substitution may not align with monograph guidance
Degradation impurity not assigned RRT or limit in related substances test
Predicted Properties
Data to verify
Predicted density 1.356 g/cm³; BP 570.6°C; hygroscopic; HBr salt MW 396.28. ΔMW vs. EP Impurity A +12 Da.
Predicted property differences; confirm experimentally for method development
Supplier-reported predictions; validate before method transfer
Stereochemical Form
Reported
Mixture of diastereomers (multiple chiral centers) vs. single defined stereoisomer for EP Impurity A. May produce multiple chromatographic peaks.
Authentic diastereomeric mixture needed for accurate peak pattern in degradation studies
Chiral methods may resolve individual diastereomers; verify with in-house system

ICH-Compliant Stability Testing and Release

Routine quality control and stability monitoring of fenoterol hydrobromide active pharmaceutical ingredients (APIs) and finished dosage forms. The standard is utilized to accurately quantify degradation over the product's shelf-life, ensuring impurity levels remain below established ICH Q3A/Q3B qualification thresholds [1].

Excipient Compatibility and Formulation Screening

Evaluating pharmaceutical excipients—such as polyethylene glycols (PEGs) or polymeric surfactants that may contain trace reactive aldehydes—during the development of new fenoterol inhalation solutions. Tracking the precise formation rate of this tetrahydroisoquinoline adduct dictates the selection of low-formaldehyde excipient grades .

Pharmacopeial Method Validation and System Suitability

Serving as a critical system suitability standard for executing official pharmacopeial monographs (e.g., British Pharmacopoeia or European Pharmacopoeia). The standard proves that the analytical system achieves the required chromatographic resolution between the parent drug and its specific degradants prior to batch analysis [1].

Application Fit

Application
Selection Property
Validation Focus
Forced degradation studies
Fenoterol-specific oxidative marker
Confirm identity of cyclized degradant under stress conditions
QC release testing
Dedicated BPCRS reference standard
Identify unspecified impurity against authentic standard
Method validation (ANDA/DMF)
ISO 17034 certified reference material
Demonstrate specificity for tetrahydroisoquinoline degradant
Combination product stability
Fenoterol-specific degradation marker
Trace degradation source in co-formulated inhalers

Purity

> 95% ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Quantity

Milligrams-Grams

Appearance

Solid powder

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